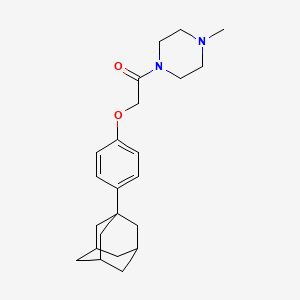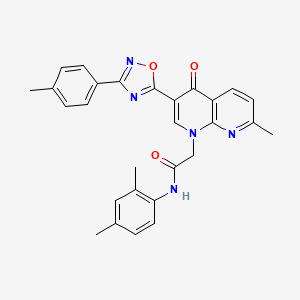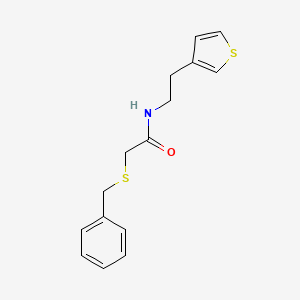
2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Descripción general
Descripción
2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic compound that has been studied extensively for its potential applications in biochemistry, pharmacology, and physiology. The compound is a derivative of adamantane, an organic compound with a unique cage-like structure, and is composed of four carbon atoms arranged in a diamond-like lattice. It has been used in a variety of research studies, including in vivo and in vitro experiments, and has been found to have a variety of biological activities.
Aplicaciones Científicas De Investigación
Chemistry and Synthesis
- A study by Pulina et al. (2015) describes the synthesis and cyclization of compounds related to 2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone. This research highlights the chemical reactivity and potential applications in synthesizing various organic compounds (Pulina, Kuznetsov, & Rubtsov, 2015).
Structural and Vibrational Studies
- A 2019 study by Shundalau et al. focuses on the structural, vibrational, and UV/Vis studies of adamantane-containing compounds. This includes analyzing the Fourier transform infrared and Raman spectra, which is crucial for understanding the physical and chemical properties of such molecules (Shundalau et al., 2019).
Biological Activity and Pharmacology
- Research by Al-Mutairi et al. (2019) explores the synthesis, antimicrobial, and anti-proliferative activities of derivatives including 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides. This demonstrates the potential biological activities of adamantan-1-yl compounds in medical applications (Al-Mutairi et al., 2019).
Cognitive Function Improvement
- Zhang Hong-ying's 2012 study investigates the effects of compounds related to 2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone on cognitive functions in mice, indicating potential therapeutic applications for memory and learning dysfunctions (Zhang, 2012).
Crystal Structure Analysis
- A study by Rahman et al. (2008) examines the crystal structure of human heme oxygenase-1 in complex with a related adamantane compound. This research is significant for understanding the molecular interactions in biological systems (Rahman et al., 2008).
Molecular Spectroscopy
- Research by Al-Ghulikah et al. (2019) presents spectral and quantum chemical analysis of an adamantane-based compound. This study contributes to the understanding of the molecular properties through IR, Raman, and UV/Vis spectra analysis (Al-Ghulikah et al., 2019).
Antimicrobial and Hypoglycemic Activities
- A 2017 study by Al-Wahaibi et al. examines adamantane-isothiourea hybrid derivatives for their antimicrobial and hypoglycemic activities. This illustrates the diverse biological applications of adamantane derivatives (Al-Wahaibi et al., 2017).
Photochemistry
- Fu et al. (1998) explore the photochemistry of α-adamantylacetophenones, providing insight into the photochemical properties of adamantane derivatives, which is essential for various applications, including material sciences (Fu, Scheffer, Trotter, & Yang, 1998).
Propiedades
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBBBLPWBSWERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2462369.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide](/img/structure/B2462370.png)
![1-Ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2462371.png)


![(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462375.png)
![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)
